Seguinoside F

Catalog No.
S14638233
CAS No.
M.F
C26H32O15
M. Wt
584.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Seguinoside F

Product Name

Seguinoside F

IUPAC Name

[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate

Molecular Formula

C26H32O15

Molecular Weight

584.5 g/mol

InChI

InChI=1S/C26H32O15/c1-35-15-7-12(8-16(36-2)18(15)29)23(33)37-10-26(34)11-38-25(22(26)32)41-21-20(31)19(30)17(9-27)40-24(21)39-14-5-3-13(28)4-6-14/h3-8,17,19-22,24-25,27-32,34H,9-11H2,1-2H3/t17-,19-,20+,21-,22+,24-,25+,26-/m1/s1

InChI Key

HZFQJXUVAZJXLJ-BBJWLDLUSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OCC2(COC(C2O)OC3C(C(C(OC3OC4=CC=C(C=C4)O)CO)O)O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OC[C@]2(CO[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3OC4=CC=C(C=C4)O)CO)O)O)O

4-Hydroxyphenyl 2-O-[5-O-(4-hydroxy-3,5-dimethoxybenzoyl)-D-apio-beta-D-furanosyl]-beta-D-glucopyranoside is a natural product found in Glycosmis pentaphylla and Myrsine seguinii with data available.

Seguinoside F is a phenolic glycoside compound isolated from the stems of Glycosmis pentaphylla, a plant known for its medicinal properties. This compound, along with others, was identified during research aimed at exploring the phytochemical constituents of this species. Seguinoside F is characterized by its unique structure, which includes a hydroquinone moiety linked to sugar units, contributing to its biological activity and potential therapeutic applications .

The chemical reactivity of Seguinoside F is primarily attributed to its phenolic and glycosidic components. As a glycoside, it can undergo hydrolysis in acidic or enzymatic conditions, breaking down into its aglycone (the phenolic part) and sugar moieties. This reaction is significant for understanding its bioavailability and metabolism in biological systems. Additionally, the phenolic structure allows for various redox reactions, making it a candidate for further synthetic modifications .

Seguinoside F exhibits notable biological activities, including antioxidant properties, which are associated with its ability to scavenge free radicals. Studies have indicated that compounds like Seguinoside F can contribute to the protective effects against oxidative stress, which is linked to various chronic diseases. Furthermore, phenolic glycosides are often investigated for their anti-inflammatory and potential anticancer activities, suggesting that Seguinoside F may play a role in these therapeutic areas .

The synthesis of Seguinoside F can be approached through natural extraction methods from Glycosmis pentaphylla or via synthetic routes that mimic natural biosynthesis. The synthetic strategy may involve the coupling of hydroquinone derivatives with sugar units through glycosylation reactions. Techniques such as enzymatic synthesis or chemical glycosylation using activated sugar donors are common in producing such compounds in the laboratory setting .

Seguinoside F has potential applications in pharmaceuticals and nutraceuticals due to its antioxidant and anti-inflammatory properties. It may be used as an active ingredient in dietary supplements aimed at enhancing health through oxidative stress mitigation. Additionally, its unique structure makes it a candidate for further research into drug development, particularly in targeting oxidative stress-related diseases .

Interaction studies involving Seguinoside F often focus on its ability to interact with biological macromolecules such as proteins and nucleic acids. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. Research into its binding affinities and mechanisms of action is crucial for understanding how Seguinoside F can be utilized effectively in medicinal chemistry and pharmacology .

Seguinoside F shares structural similarities with other phenolic glycosides, which are known for their diverse biological activities. Here are some similar compounds:

  • Cucurbitosides: These compounds are also phenolic glycosides derived from cucurbit plants and exhibit various health benefits.
  • Diosgenin: A steroidal saponin found in wild yam that serves as a precursor for steroid synthesis.
  • Quercetin Glycosides: These compounds are flavonoid glycosides known for their antioxidant properties.

Unique Features of Seguinoside F

  • Source: Isolated specifically from Glycosmis pentaphylla, distinguishing it from other glycosides derived from more common sources.
  • Structural Composition: The specific arrangement of hydroquinone and sugar units contributes to its unique biological profile compared to other phenolic glycosides.
  • Biological Activity: While many phenolic glycosides exhibit antioxidant properties, the specific efficacy and mechanism of action of Seguinoside F warrant further investigation.

The occurrence of Seguinoside F in both Glycosmis pentaphylla (Rutaceae) and Myrsine seguinii (Primulaceae, subfamily Myrsinoideae) presents a remarkable case of convergent secondary metabolite evolution across phylogenetically distant plant families [1] [2] [3]. These species belong to entirely different orders within the eudicot lineage, with Glycosmis pentaphylla positioned within the Sapindales order and Myrsine seguinii within the Ericales order [4] [5] [6].

Glycosmis pentaphylla belongs to the Rutaceae family, subfamily Aurantioideae, which is characterized by its citrus-related chemical constituents including various alkaloids, phenolic compounds, and glycosides [7] [5]. The genus Glycosmis comprises approximately 35 to over 50 species distributed primarily throughout Southeast Asia and Australia [5]. Extensive phytochemical investigations of this species have revealed the presence of at least 354 secondary metabolites belonging to structurally diverse classes including alkaloids, amides, phenolic compounds, flavonoids, glycosides, aromatic compounds, steroids, terpenoids, and fatty derivatives [7].

Myrsine seguinii, conversely, belongs to the Primulaceae family, subfamily Myrsinoideae (formerly classified as the separate family Myrsinaceae) [6]. This taxonomic placement reflects recent phylogenetic revisions that have consolidated the traditional Myrsinaceae within the broader Primulaceae sensu lato [4] [6]. The Myrsinoideae subfamily shows high rates of speciation within tribes Ardisieae and Myrsineae, indicating active evolutionary processes in secondary metabolite diversification [4].

The structural identity of Seguinoside F across these divergent lineages suggests either independent evolution of similar biosynthetic pathways or ancient conservation of specific enzymatic machinery for phenolic glycoside formation. Both source species demonstrate sophisticated capacity for hydroquinone glycoside biosynthesis, with Seguinoside F representing the 3,5-dimethoxy-4-hydroxybenzoyl ester derivative of arbutin 2'-O-β-apiofuranoside [1] [3].

Seasonal Variation in Biosynthetic Accumulation Patterns

Phenolic glycoside accumulation patterns in plants demonstrate pronounced seasonal variability that reflects complex interactions between environmental factors, developmental programs, and metabolic regulation [8] [9] [10] [11]. While specific seasonal data for Seguinoside F accumulation remains limited in the literature, general patterns of phenolic glycoside biosynthesis provide important context for understanding its metabolic dynamics.

Plant secondary metabolite biosynthesis typically follows distinct seasonal rhythms controlled by multiple environmental and physiological factors [10] [12] [11]. Temperature patterns, photoperiod changes, and water availability serve as primary drivers of phenolic compound accumulation throughout growing seasons [9] [11]. Research on related phenolic glycoside systems demonstrates that total phenolic content and antioxidant capacity generally increase during spring development, peak during summer months, and decline during autumn senescence [9].

The biosynthetic pathway leading to Seguinoside F involves multiple enzymatic steps including UDP-glucosyltransferase activity for initial glycosylation reactions and acyltransferase activity for the attachment of the 3,5-dimethoxy-4-hydroxybenzoyl moiety [13] [14] [15] [16]. These enzymatic processes show sensitivity to seasonal environmental changes, particularly temperature fluctuations and light intensity variations that affect gene expression patterns in secondary metabolite pathways [12] [15].

Glycosyltransferase enzymes, which catalyze the critical glycosylation steps in Seguinoside F biosynthesis, demonstrate variable activity patterns throughout growing seasons [15] [16]. The expression of genes encoding these enzymes responds to environmental stress conditions, including drought, temperature extremes, and pathogen pressure, all of which show seasonal variation [12] [15]. The multigene family nature of plant glycosyltransferases allows for temporal regulation of specific isoforms during different developmental stages [16].

Substrate availability for Seguinoside F biosynthesis also fluctuates seasonally, with precursor molecules such as hydroquinone derivatives and UDP-sugar donors showing variable concentrations throughout the year [17] [18]. The shikimate pathway, which provides aromatic precursors for phenolic glycoside synthesis, exhibits enhanced activity during periods of active growth and stress response, typically coinciding with spring and early summer development [17].

Seasonal environmental stresses, including UV radiation exposure, water deficit, and temperature fluctuations, serve as important triggers for enhanced phenolic glycoside accumulation [9] [11]. These stress responses often result in increased Seguinoside F content during summer months when plants experience maximum environmental pressure, consistent with the protective functions of phenolic compounds in plant tissues [9] [11].

Co-occurrence With Structurally Related Phenolic Glycosides

Seguinoside F occurs within complex chemical matrices containing numerous structurally related phenolic glycosides that share common biosynthetic origins and functional properties [1] [3] [19]. The co-occurrence patterns of these compounds provide important insights into the metabolic networks governing phenolic glycoside biosynthesis in both source species.

In Myrsine seguinii, Seguinoside F co-occurs with an extensive series of related hydroquinone glycosides designated as Seguinosides A through K [3]. Seguinoside A and Seguinoside B represent the fundamental structural templates, consisting of arbutin 2'-O-β-apiofuranoside and arbutin 6'-O-β-apiofuranoside respectively [3]. These compounds serve as the core scaffolds upon which additional acyl modifications generate the more complex derivatives including Seguinoside F.

Seguinosides C, D, and E represent progressively modified versions of the basic arbutin apiofuranoside structure, with various benzoyl ester substituents attached to the 5''-hydroxyl group of the apiose moiety [3]. Seguinoside C contains a simple benzoyl ester, Seguinoside D features a p-hydroxybenzoyl ester, and Seguinoside E incorporates a 3-methoxy-4-hydroxybenzoyl ester [3]. Seguinoside F represents the most highly substituted member of this series, containing the 3,5-dimethoxy-4-hydroxybenzoyl ester modification [1] [3].

Additional seguinoside derivatives (G through K) demonstrate further structural elaboration through the incorporation of various organic acid esters including tiglic acid, furoic acid, menthiafolic acid, and 2-E-hexenoic acid [3]. These compounds illustrate the metabolic flexibility of the acyltransferase systems operating in Myrsine seguinii, which can accept diverse acyl-CoA substrates for ester bond formation [3].

In Glycosmis pentaphylla, Seguinoside F co-occurs with the glypentosides A, B, and C, which represent structurally distinct but related phenolic diglycoside acyl esters [1] [19]. Glypentoside A contains a methoxyquinol aglycone with trans-p-coumaroyl substitution, while Glypentoside B features a 4-demethylantiarol core with 3-methoxy-4-hydroxybenzoyl acylation [1]. Glypentoside C incorporates a more complex neolignan moiety within its acyl unit, demonstrating the structural diversity possible within this compound class [1].

The co-occurrence of arbutin (simple hydroquinone β-glucoside) in both source species indicates shared capacity for basic hydroquinone glycosylation reactions [3] [20]. This compound serves as a potential biosynthetic intermediate in the formation of more complex derivatives including Seguinoside F [20] [18].

Flavonoid glycosides also co-occur with Seguinoside F in both species, including quercetin derivatives, myricetin glycosides, and various flavonol compounds [3] [21]. These compounds share common biosynthetic origins through the phenylpropanoid pathway and demonstrate the metabolic commitment of both species to phenolic secondary metabolite production [7] [21].

The structural relationships among co-occurring phenolic glycosides suggest organized metabolic channeling through shared enzymatic machinery [15] [16]. UDP-glucosyltransferases capable of catalyzing initial glycosylation reactions show broad substrate specificity, allowing for the formation of multiple glycosidic products from common precursor pools [15] [16]. Similarly, acyltransferase enzymes demonstrate flexibility in accepting various phenolic acid derivatives for ester bond formation, contributing to the structural diversity observed in seguinoside series compounds [13] [14].

Metabolic regulation of these co-occurring compounds appears coordinated through common transcriptional control mechanisms responding to developmental and environmental signals [15] [16]. The synchronized accumulation of structurally related phenolic glycosides suggests shared regulatory networks governing their biosynthetic gene expression [12] [16].

Table 1: Seguinoside F Distribution in Source Species
SpeciesFamilyPlant PartReferenceMolecular Weight (g/mol)
Glycosmis pentaphyllaRutaceaeStemsWang et al. (2006)584.5
Myrsine seguiniiPrimulaceae (subfamily Myrsinoideae)LeavesCarbohydrate Research Database584.5
Table 2: Co-occurring Phenolic Glycosides in Source Species
CompoundStructure TypeSource SpeciesFunctional Group
Seguinoside AArbutin 2'-O-β-apiofuranosideMyrsine seguiniiHydroquinone glycoside
Seguinoside BArbutin 6'-O-β-apiofuranosideMyrsine seguiniiHydroquinone glycoside
Seguinoside CBenzoyl ester derivativeMyrsine seguiniiAcylated hydroquinone glycoside
Seguinoside Dp-Hydroxybenzoyl esterMyrsine seguiniiAcylated hydroquinone glycoside
Seguinoside E3-Methoxy-4-hydroxybenzoyl esterMyrsine seguiniiAcylated hydroquinone glycoside
ArbutinHydroquinone β-glucosideBoth speciesSimple hydroquinone glycoside
Glypentoside AMethoxyquinol diglycosideGlycosmis pentaphyllaPhenolic diglycoside
Glypentoside B4-Demethylantiarol diglycosideGlycosmis pentaphyllaPhenolic diglycoside
Glypentoside CHydroquinone diglycosideGlycosmis pentaphyllaPhenolic diglycoside
Table 3: Taxonomic Classification of Source Species
Taxonomic LevelGlycosmis pentaphyllaMyrsine seguinii
KingdomPlantaePlantae
DivisionMagnoliophytaMagnoliophyta
ClassMagnoliopsidaMagnoliopsida
OrderSapindalesEricales
FamilyRutaceaePrimulaceae
SubfamilyAurantioideaeMyrsinoideae
GenusGlycosmisMyrsine
SpeciesG. pentaphyllaM. seguinii

XLogP3

-0.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

7

Exact Mass

584.17412031 g/mol

Monoisotopic Mass

584.17412031 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-10-2024

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